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Compound of Interest

Compound Name: Sinefungin

Cat. No.: B1681681 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
This technical guide provides a comprehensive overview of the chemical structure, core

properties, and biological activities of sinefungin. The information is intended for researchers,

scientists, and professionals involved in drug development who are interested in the potential

of this potent methyltransferase inhibitor.

Chemical Structure and Core Properties
Sinefungin is a naturally occurring nucleoside antibiotic isolated from cultures of Streptomyces

griseolus and Streptomyces incarnatus.[1] It is a structural analog of S-adenosylmethionine

(SAM), the universal methyl donor in most transmethylation reactions.[2][3] The key structural

difference is the replacement of the sulfonium methyl group of SAM with an amino group, which

is crucial for its inhibitory activity.[4]

IUPAC Name: (2S,5S)-2,5-diamino-6-[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-

dihydroxyoxolan-2-yl]hexanoic acid[5][6]

Chemical Formula: C₁₅H₂₃N₇O₅[7][8]

Molecular Weight: 381.39 g/mol [5][9]

Appearance: Solid[7][9]
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Solubility: Soluble in water[5][10]

Physicochemical Properties
Property Value Reference

Molecular Weight 381.39 g/mol [5][9]

Monoisotopic Mass 381.176066881 Da [7]

Chemical Formula C₁₅H₂₃N₇O₅ [7][8]

CAS Number 58944-73-3 [5][7]

PubChem CID 65482 [5][9]

InChI Key
LMXOHSDXUQEUSF-

YECHIGJVSA-N
[5][7]

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C

3C(C(C(O3)CC(CCC(C(=O)O)

N)N)O)O)N

[5][8]

Mechanism of Action
Sinefungin functions as a pan-inhibitor of SAM-dependent methyltransferases.[2][3] It acts as

a competitive inhibitor, binding to the SAM-binding site of these enzymes and thereby

preventing the transfer of a methyl group to their respective substrates, which can include

proteins, nucleic acids (DNA and RNA), and small molecules.[6] This inhibition of methylation

disrupts a wide range of cellular processes that are dependent on this fundamental

modification.
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Caption: Mechanism of Sinefungin as a competitive inhibitor of SAM-dependent

methyltransferases. Caption: Experimental workflow for assessing the impact of sinefungin on

bacterial biofilm formation. Caption: Inhibition of key cellular signaling pathways by sinefungin.

Biological Activities and Quantitative Data
Sinefungin exhibits a broad spectrum of biological activities, including antifungal, antiparasitic,

antiviral, and potential anticancer properties. Its efficacy is attributed to the inhibition of various

methyltransferases crucial for the survival and proliferation of pathogens and cancer cells.

Antifungal Activity
Sinefungin has demonstrated significant activity against various fungal pathogens, most

notably Candida albicans. It impairs pathogenic traits such as hyphal lengthening, biofilm

formation, and adhesion to human epithelial cells.[2]
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Fungal Species Activity Concentration Reference

Candida albicans
Inhibition of hyphal

lengthening
< 2 µM [2]

Candida albicans
~50% decrease in

biofilm biomass
1 µM [2]

Candida albicans

Reduced adhesion to

HEK293 and H1299

cells

0.5 µM [3]

Aspergillus fumigatus
Minimum Inhibitory

Concentration (MIC)
0.5–2 µg/mL [6]

Antiparasitic Activity
Sinefungin is a potent inhibitor of various parasitic protozoa, making it a subject of interest for

the development of new antiparasitic drugs.

Parasite Species Activity Concentration Reference

Leishmania infantum
50% effective

concentration (EC₅₀)
75 nM [11]

Plasmodium

falciparum

50% inhibitory

concentration (IC₅₀)
≈ 5–50 nM [6]

Toxoplasma gondii
50% inhibitory

concentration (IC₅₀)
≈ 30 nM [6]

Trypanosoma brucei
50% inhibitory

concentration (IC₅₀)
≈ 0.3–1 µM [6]

Antiviral Activity
Sinefungin has been shown to inhibit the replication of a range of DNA and RNA viruses by

targeting viral methyltransferases that are essential for processes like mRNA capping.
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Virus Activity Concentration Reference

Herpes Simplex Virus

1 (HSV-1)

50% inhibitory

concentration (IC₅₀)
49.5 ± 0.31 µg/mL [12]

SARS-CoV-2
50% inhibitory

concentration (IC₅₀)
100.1 ± 2.61 µg/mL [12]

Vaccinia Virus

Inhibition of mRNA

(guanine-7-)-

methyltransferase

Potent [10][13]

Enzyme Inhibition
Sinefungin's broad activity stems from its ability to inhibit a variety of methyltransferases.

Enzyme Activity Concentration Reference

PRMT1
50% inhibitory

concentration (IC₅₀)
< 1 µM [5]

SET7/9
50% inhibitory

concentration (IC₅₀)
2.5 µM [5]

mRNA (guanine-7-)-

methyltransferase
Potent inhibitor Not specified [10][13]

mRNA (nucleoside-

2'-)-methyltransferase
Potent inhibitor Not specified [10][13]

Experimental Protocols
The following section provides an overview of key experimental protocols that are commonly

used to assess the biological activity of sinefungin. These protocols are compiled from various

sources and may require optimization for specific experimental conditions.

Total Synthesis of (+)-Sinefungin
The total synthesis of sinefungin is a complex multi-step process. A concise and

stereocontrolled synthesis has been accomplished from D-ribose. Key steps include the
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diastereoselective alkylation and Curtius rearrangement to establish the C-6 amine

functionality, and a chiral bisphosphine-rhodium-catalyzed asymmetric hydrogenation to set the

C-9 amino acid stereochemistry. The final deprotection steps yield the natural product. For a

detailed synthetic route, please refer to the primary literature.

Determination of IC₅₀ Values for Methyltransferase
Inhibition
The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in

inhibiting a specific biological or biochemical function.

Principle: This protocol describes a general method for determining the IC₅₀ of sinefungin
against a specific methyltransferase using a radiometric assay. The assay measures the

transfer of a radiolabeled methyl group from S-adenosyl-L-[methyl-³H]-methionine to a

substrate.

Materials:

Purified methyltransferase enzyme

Substrate (e.g., histone H3 peptide for a histone methyltransferase)

S-adenosyl-L-[methyl-³H]-methionine

Sinefungin stock solution

Assay buffer (specific to the enzyme)

Trichloroacetic acid (TCA)

Scintillation fluid

Filter paper or filter plates

Scintillation counter

Procedure:
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Prepare a series of dilutions of sinefungin in the assay buffer.

In a microplate, combine the assay buffer, the substrate, and the diluted sinefungin.

Initiate the reaction by adding the methyltransferase enzyme and S-adenosyl-L-[methyl-³H]-

methionine.

Incubate the reaction mixture at the optimal temperature for the enzyme for a defined period.

Stop the reaction by adding cold TCA.

Spot the reaction mixture onto filter paper or into a filter plate and wash with TCA to remove

unincorporated radiolabeled SAM.

Dry the filters and add scintillation fluid.

Measure the radioactivity using a scintillation counter.

Plot the percentage of inhibition against the logarithm of the sinefungin concentration and fit

the data to a dose-response curve to determine the IC₅₀ value.

Biofilm Inhibition Assay (Crystal Violet Method)
This assay is used to quantify the effect of sinefungin on the formation of bacterial or fungal

biofilms.

Principle: Crystal violet is a basic dye that stains the acidic components of the biofilm matrix

and the cells within it. The amount of retained dye is proportional to the biofilm biomass.

Materials:

Bacterial or fungal strain of interest

Appropriate growth medium

96-well microtiter plates

Sinefungin stock solution
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Phosphate-buffered saline (PBS)

0.1% (w/v) Crystal Violet solution

30% (v/v) Acetic acid in water

Microplate reader

Procedure:

Grow a liquid culture of the microorganism to the desired growth phase.

Dilute the culture in fresh medium and add it to the wells of a 96-well plate.

Add serial dilutions of sinefungin to the wells. Include a no-drug control.

Incubate the plate under conditions that promote biofilm formation (e.g., 24-48 hours at

37°C).

Carefully remove the medium and wash the wells gently with PBS to remove non-adherent

cells.

Add 0.1% crystal violet solution to each well and incubate for 10-15 minutes at room

temperature.

Remove the crystal violet solution and wash the wells with PBS until the washings are clear.

Dry the plate.

Add 30% acetic acid to each well to solubilize the bound crystal violet.

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Calculate the percentage of biofilm inhibition for each sinefungin concentration compared to

the control.

Antiviral Plaque Reduction Assay
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This assay is used to determine the concentration of an antiviral compound, such as

sinefungin, that is required to reduce the number of viral plaques by 50%.

Principle: A viral plaque is a visible clear zone that develops on a monolayer of cultured cells as

a result of viral infection and lysis. The number of plaques is directly proportional to the number

of infectious virus particles.

Materials:

Susceptible host cell line

Virus stock

Cell culture medium

Sinefungin stock solution

Agarose or methylcellulose overlay medium

Formalin for fixing

Crystal violet for staining

Procedure:

Seed host cells in multi-well plates to form a confluent monolayer.

Prepare serial dilutions of the virus stock.

Prepare serial dilutions of sinefungin in cell culture medium.

Pre-incubate the cell monolayer with the sinefungin dilutions for a specified time.

Infect the cells with a known amount of virus (e.g., 100 plaque-forming units per well).

After an adsorption period, remove the virus inoculum and add an overlay medium

containing the corresponding concentration of sinefungin.

Incubate the plates for a period sufficient for plaque formation (e.g., 2-10 days).
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Fix the cells with formalin and stain with crystal violet.

Count the number of plaques in each well.

Calculate the percentage of plaque reduction for each sinefungin concentration compared

to the virus control (no drug).

Determine the IC₅₀ value from a dose-response curve.

Conclusion
Sinefungin is a powerful and versatile research tool for studying the role of methylation in a

wide array of biological processes. Its broad-spectrum activity against various pathogens

highlights its potential as a lead compound for the development of novel anti-infective and

anticancer agents. The data and protocols presented in this guide are intended to provide a

solid foundation for researchers and drug development professionals to explore the full

therapeutic potential of sinefungin and its analogs. Further research is warranted to develop

derivatives with improved selectivity and reduced toxicity for clinical applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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